molecular formula C17H20N4O3S B2563932 N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320175-74-2

N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2563932
CAS No.: 2320175-74-2
M. Wt: 360.43
InChI Key: JTWAKIBYMPLLRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H28N4O3S. The molecular weight is 440.56.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide” are not available, it’s worth noting that diverse chemical scaffolds such as thiazolidinones, pyrazole, thiazole, etc., have been reviewed to understand their in silico interactions with the receptor or their enzyme inhibition potential .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, including a variety of heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines. These compounds have shown promising COX-2 inhibitory activity, analgesic, and anti-inflammatory activities in preliminary screenings, indicating their potential in drug development for treating inflammation and pain-related disorders (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : Studies have reported the synthesis of hybrid molecules containing piperazine and other heterocyclic moieties, showing good to moderate antimicrobial activity against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Başoğlu et al., 2013).

  • Antiproliferative and Anti-HIV Activities : Research on derivatives of benzodithiazoles, including compounds similar in structure to the query, have been evaluated for their antiproliferative activity against human tumor-derived cell lines and anti-HIV activity. Certain derivatives have shown significant effects, indicating their potential as leads for developing anticancer and antiviral therapies (Al-Soud et al., 2010).

  • Selective Killing of Bacterial Persisters : Studies have identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This research opens new pathways in addressing the challenge of bacterial persistence, a key factor in antibiotic resistance (Kim et al., 2011).

Structural Analysis and Process Optimization

  • Crystal Structure and DFT Calculations : Investigations into the crystal structure, Hirshfeld surface analysis, and DFT calculations of piperazine derivatives have provided insights into their chemical reactivity and interaction potentials. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Kumara et al., 2017).

  • Process Development for Rho Kinase Inhibitors : Research on the scalable and facile synthesis of compounds acting as Rho kinase inhibitors highlights the importance of process optimization in the pharmaceutical industry. Such work is essential for the large-scale production of new therapeutic agents (Wei et al., 2016).

Future Directions

The structural diversity and wide array of substituents indicate the scope of the research into developing varied analogs and providing valuable information for the purpose of modifying reported inhibitors of other multidrug-resistant microorganisms . Therefore, this provides an opportunity to expand the arsenal against Mycobacterium tuberculosis and overcome multidrug-resistant tuberculosis .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-4-2-13(3-5-14)6-7-18-16(23)20-9-10-21(15(22)12-20)17-19-8-11-25-17/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWAKIBYMPLLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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